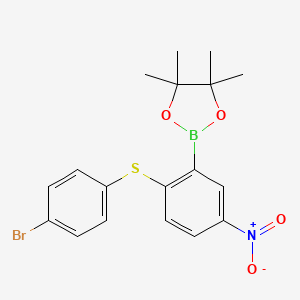
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are often used in the synthesis of biaryl compounds in the Suzuki–Miyaura reaction .
Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester” are not available, boronic acids and their derivatives are known to participate in a variety of chemical reactions. For example, they are key intermediates in transition-metal-catalysed bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can vary. For instance, phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . The melting point of similar compounds like “4-Bromomethylphenylboronic acid pinacol ester” is around 85-89 °C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cross-Coupling Reactions
One significant application of pinacol esters is in palladium-catalyzed cross-coupling reactions. For example, the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates has been reported. This process allows for the efficient production of unsymmetrical 1,3-dienes, demonstrating the versatility of pinacol esters in complex organic synthesis (Takagi et al., 2002).
Phosphorescence Properties of Arylboronic Esters
Another intriguing application is the discovery of phosphorescent properties in simple arylboronic esters. These esters, typically used in Suzuki-Miyaura cross-coupling reactions, exhibit long-lived room-temperature phosphorescence in the solid state, challenging the conventional belief that phosphorescent organic molecules require heavy atoms. This finding suggests potential applications in organic light-emitting devices and as phosphorescent materials (Shoji et al., 2017).
Polymer Synthesis and Material Science
Pinacol esters are also key intermediates in the synthesis of polymers and copolymers with tailored properties. For instance, the use of 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester in Suzuki coupling reactions has led to the production of polymers with high thermal stability and specific light emission properties, indicating their applicability in advanced material science and engineering (Neilson et al., 2007).
Advanced Organic Synthesis Techniques
The versatility of pinacol esters extends to advanced organic synthesis techniques, such as the catalyst-transfer Suzuki–Miyaura coupling reaction for producing hyperbranched polymers. This method allows for precise control over the degree of branching in polymers, opening new pathways for the creation of materials with unique properties (Segawa et al., 2013).
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is facilitated by a radical approach . The protodeboronation of alkyl boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes .
Biochemical Pathways
The protodeboronation process is a key step in various synthetic transformations, including the formal anti-markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that the stability of boronic esters can be a significant factor influencing their bioavailability .
Result of Action
The result of the compound’s action is the transformation of the original molecule, enabling the creation of new compounds through various synthetic transformations . This is particularly valuable in the field of organic synthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the pH, and the reaction rate is considerably accelerated at physiological pH . Additionally, the compound’s stability can be influenced by factors such as air and moisture .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-bromophenyl)sulfanyl-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BBrNO4S/c1-17(2)18(3,4)25-19(24-17)15-11-13(21(22)23)7-10-16(15)26-14-8-5-12(20)6-9-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRFNVGFJIIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BBrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenylthio)-5-nitrophenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)
![N-phenyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2825593.png)
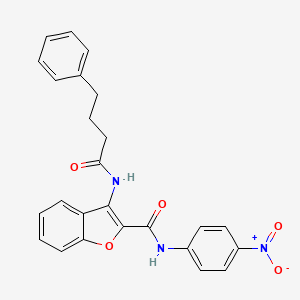
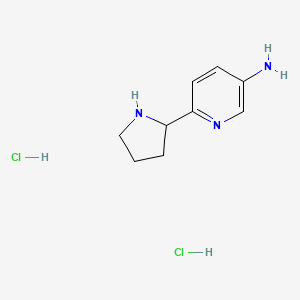

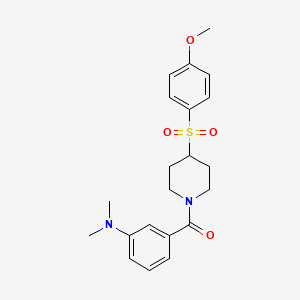
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
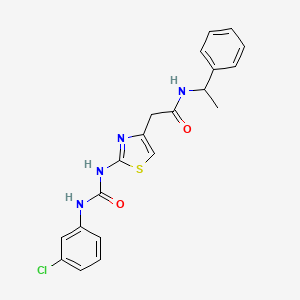
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)
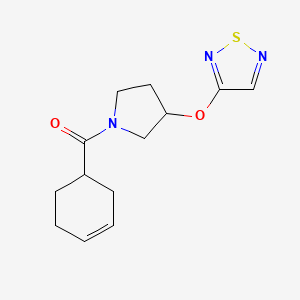
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)